molecular formula C24H26N2O3 B7751450 N-BENZYL-4-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE

N-BENZYL-4-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE

Cat. No.: B7751450
M. Wt: 390.5 g/mol
InChI Key: IIPSENSUYJOBKO-UHFFFAOYSA-N
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Description

N-BENZYL-4-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a bis(prop-2-en-1-yl)amino group, a hydroxy group, and a carboxamide group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-4-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include benzofuran derivatives, benzyl halides, and bis(prop-2-en-1-yl)amine. The key steps in the synthesis may include:

    Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.

    Introduction of Benzyl Group: Benzylation reactions using benzyl halides in the presence of a base.

    Attachment of Bis(prop-2-en-1-yl)amino Group: This step involves nucleophilic substitution reactions.

    Hydroxylation and Carboxamidation: Introduction of hydroxy and carboxamide groups through specific reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-4-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to amines.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under specific conditions.

Major Products

    Oxidation: Formation of benzofuran ketones or aldehydes.

    Reduction: Formation of benzofuran amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-BENZYL-4-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-BENZYL-4-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-BENZYL-4-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE: Lacks the bis(prop-2-en-1-yl)amino group.

    N-BENZYL-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE: Similar structure but different position of the hydroxy group.

Uniqueness

N-BENZYL-4-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE is unique due to the presence of the bis(prop-2-en-1-yl)amino group, which imparts distinct chemical properties and potential biological activities compared to similar compounds.

Properties

IUPAC Name

N-benzyl-4-[[bis(prop-2-enyl)amino]methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-4-13-26(14-5-2)16-19-20(27)11-12-21-23(19)22(17(3)29-21)24(28)25-15-18-9-7-6-8-10-18/h4-12,27H,1-2,13-16H2,3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPSENSUYJOBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2CN(CC=C)CC=C)O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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